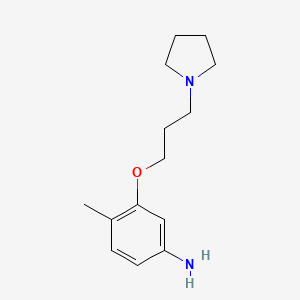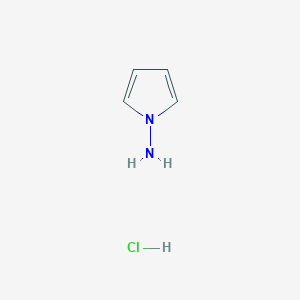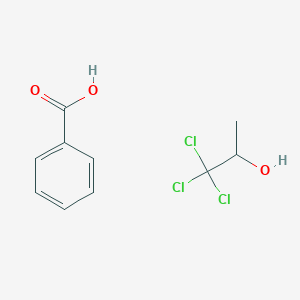
Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- is a chiral amine compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzene ring attached to a methanamine group, with an additional amino group and an isopropyl group attached to the alpha carbon. The (alphaS) configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- typically involves the following steps:
Starting Materials: The synthesis begins with benzyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.
Procedure: Benzyl chloride is reacted with isopropylamine in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: Industrial purification methods such as distillation, crystallization, and advanced chromatography techniques are used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 2-ethoxy-alpha-methyl-: Similar structure with an ethoxy group instead of an amino group.
Benzenemethanamine, 4-methoxy-alpha,2-dimethyl-: Contains a methoxy group and an additional methyl group.
Benzenemethanamine, alpha-ethenyl-4-fluoro-: Features an ethenyl group and a fluorine atom.
Uniqueness
Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- is unique due to its specific stereochemistry and the presence of both an amino group and an isopropyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
574739-93-8 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-methylpropyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
HWDOANAVTQXODT-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=CC=C1N)N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)





